molecular formula C22H28N4O5 B12781583 (E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine CAS No. 147700-51-4

(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine

Cat. No.: B12781583
CAS No.: 147700-51-4
M. Wt: 428.5 g/mol
InChI Key: SDFYKDYAVQRSCN-PKNBQFBNSA-N
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Description

(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine is a synthetic xanthine derivative. Xanthine derivatives are known for their diverse biological activities, including acting as adenosine receptor antagonists. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available xanthine derivatives.

    Alkylation: The xanthine core is alkylated at the 1 and 3 positions using propyl halides under basic conditions.

    Styryl Substitution: The 8-position of the xanthine ring is substituted with a 2,3,4-trimethoxystyryl group through a Heck reaction, which involves palladium-catalyzed coupling of the xanthine derivative with a suitable styrene derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The styryl double bond can be reduced to form the corresponding ethyl derivative.

    Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various alkyl or aryl-substituted xanthine derivatives.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a tool to study adenosine receptor function.

    Medicine: Potential therapeutic agent for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine likely involves:

    Adenosine Receptor Antagonism: Blocking the action of adenosine at its receptors, which can lead to increased neurotransmitter release and bronchodilation.

    Molecular Targets: Adenosine receptors (A1, A2A, A2B, A3).

    Pathways Involved: Modulation of cyclic AMP (cAMP) levels, leading to various downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Pentoxifylline: Used to improve blood flow in patients with circulation problems.

Uniqueness

(E)-1,3-Dipropyl-8-(2,3,4-trimethoxystyryl)xanthine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other xanthine derivatives.

Properties

147700-51-4

Molecular Formula

C22H28N4O5

Molecular Weight

428.5 g/mol

IUPAC Name

1,3-dipropyl-8-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione

InChI

InChI=1S/C22H28N4O5/c1-6-12-25-20-17(21(27)26(13-7-2)22(25)28)23-16(24-20)11-9-14-8-10-15(29-3)19(31-5)18(14)30-4/h8-11H,6-7,12-13H2,1-5H3,(H,23,24)/b11-9+

InChI Key

SDFYKDYAVQRSCN-PKNBQFBNSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)OC

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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